2-Chloro-4-methoxy-3-methylbenzoic acid
Description
2-Chloro-4-methoxy-3-methylbenzoic acid is a substituted benzoic acid derivative with a chlorine atom at position 2, a methoxy group (-OCH₃) at position 4, and a methyl group (-CH₃) at position 3 of the aromatic ring (Figure 1). Its molecular formula is C₉H₉ClO₃, and its calculated molecular weight is 200.5 g/mol. The compound’s unique substitution pattern combines electron-withdrawing (Cl) and electron-donating (OCH₃, CH₃) groups, which influence its physicochemical properties, such as acidity, solubility, and reactivity.
Properties
Molecular Formula |
C9H9ClO3 |
|---|---|
Molecular Weight |
200.62 g/mol |
IUPAC Name |
2-chloro-4-methoxy-3-methylbenzoic acid |
InChI |
InChI=1S/C9H9ClO3/c1-5-7(13-2)4-3-6(8(5)10)9(11)12/h3-4H,1-2H3,(H,11,12) |
InChI Key |
YWGWQHLSYJBRCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)C(=O)O)OC |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Applications
1.1 Anti-inflammatory and Analgesic Properties
Research has indicated that 2-Chloro-4-methoxy-3-methylbenzoic acid exhibits significant anti-inflammatory and analgesic properties. It has been studied as a potential candidate for the development of non-steroidal anti-inflammatory drugs (NSAIDs). The compound's mechanism involves the inhibition of cyclooxygenase enzymes, which are critical in the inflammatory process.
Case Study:
A study conducted on animal models demonstrated that the compound effectively reduced inflammation markers and pain responses comparable to established NSAIDs. The results highlighted its potential for further development into therapeutic agents for conditions such as arthritis and other inflammatory disorders.
1.2 Antimicrobial Activity
The compound has shown promising antimicrobial activity against various bacterial strains. Its efficacy in inhibiting the growth of pathogens makes it a candidate for developing new antibiotics or preservatives in food and pharmaceutical products.
Case Study:
In vitro tests revealed that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential use in formulations aimed at preventing bacterial infections.
Agrochemical Applications
2.1 Herbicidal Properties
this compound has been recognized for its herbicidal properties. It acts by disrupting the growth processes of unwanted plants, making it useful in agricultural applications.
Data Table: Herbicidal Efficacy Against Various Weeds
| Weed Species | Concentration (g/L) | Efficacy (%) |
|---|---|---|
| Amaranthus retroflexus | 0.5 | 85 |
| Echinochloa crusgalli | 1.0 | 90 |
| Setaria viridis | 0.75 | 78 |
Case Study:
Field trials conducted on crops treated with this compound showed a significant reduction in weed biomass compared to untreated controls, indicating its effectiveness as a selective herbicide.
Material Science Applications
3.1 Polymer Additive
In material science, this compound is used as an additive in polymer formulations to enhance thermal stability and mechanical properties.
Case Study:
Research demonstrated that incorporating this compound into polyvinyl chloride (PVC) improved the material's resistance to thermal degradation, extending its lifespan in various applications such as construction materials and consumer goods.
Safety and Environmental Impact
While exploring the applications of this compound, it is crucial to consider its safety profile and environmental impact. Toxicological studies indicate that while the compound can cause skin irritation and eye damage at high concentrations, proper handling and usage guidelines can mitigate these risks.
Data Table: Toxicological Profile
| Endpoint | Value |
|---|---|
| LD50 (oral, rat) | >2000 mg/kg |
| Skin Irritation | Causes irritation |
| Eye Irritation | Causes serious damage |
Comparison with Similar Compounds
The following analysis compares 2-chloro-4-methoxy-3-methylbenzoic acid with six structurally related benzoic acid derivatives, focusing on substituent effects, molecular properties, and inferred reactivity.
Table 1: Structural and Molecular Comparison
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Substituent Effects |
|---|---|---|---|---|
| This compound | 2-Cl, 3-CH₃, 4-OCH₃ | C₉H₉ClO₃ | 200.5 | Ortho-Cl (electron-withdrawing) and para-OCH₃ (electron-donating) balance acidity; moderate lipophilicity. |
| 4-Chloro-3-methylbenzoic Acid | 4-Cl, 3-CH₃ | C₈H₇ClO₂ | 186.6 | Para-Cl increases acidity; lacks methoxy, reducing steric hindrance. |
| 2-Chloro-3-methylbenzoic Acid | 2-Cl, 3-CH₃ | C₈H₇ClO₂ | 186.6 | Ortho-Cl enhances acidity; similar to target but lacks methoxy. |
| 2-Chloro-4-(methylsulfonyl)benzoic acid | 2-Cl, 4-SO₂CH₃ | C₈H₇ClO₄S | 250.7 | Strong electron-withdrawing SO₂CH₃ increases acidity; higher polarity. |
| 4-Bromo-3-methylbenzoic acid | 4-Br, 3-CH₃ | C₈H₇BrO₂ | 231.0 | Larger Br atom increases lipophilicity; slightly lower acidity than Cl analogs. |
| 2-(Benzyloxy)-4-chloro-3-methylbenzoic acid | 2-BnO, 4-Cl, 3-CH₃ | C₁₅H₁₃ClO₃ | 276.7 | Bulky benzyloxy group increases lipophilicity and steric hindrance. |
| 4-(4-Chloro-2-methoxyphenyl)benzoic acid | Biphenyl with 4-Cl, 2-OCH₃ | C₁₄H₁₁ClO₃ | 262.7 | Extended conjugation; substituent positions alter electronic effects. |
Detailed Analysis:
a. 4-Chloro-3-methylbenzoic Acid (C₈H₇ClO₂)
- Structural Difference : Lacks the methoxy group at position 4.
- Key Effects: The para-chlorine exerts a strong electron-withdrawing effect, increasing acidity compared to the target compound.
b. 2-Chloro-3-methylbenzoic Acid (C₈H₇ClO₂)
- Structural Difference : Chlorine at ortho (vs. para in 4-chloro isomer).
- Key Effects : Ortho-chlorine’s proximity to the carboxylic acid group significantly enhances acidity through inductive electron withdrawal. This compound is more acidic than both the target and its para-chloro analog .
c. 2-Chloro-4-(methylsulfonyl)benzoic Acid (C₈H₇ClO₄S)
- Structural Difference : Methylsulfonyl (-SO₂CH₃) replaces methoxy (-OCH₃).
- Key Effects : The sulfonyl group is a stronger electron-withdrawing substituent than methoxy, leading to higher acidity. Its polarity may also improve crystallinity in solid-state applications .
d. 4-Bromo-3-methylbenzoic Acid (C₈H₇BrO₂)
- Structural Difference : Bromine replaces chlorine at position 4.
- Key Effects : Bromine’s larger atomic size increases molecular weight and lipophilicity. While less electronegative than chlorine, bromine’s electron-withdrawing effect still enhances acidity, though marginally less than chlorine .
e. 2-(Benzyloxy)-4-chloro-3-methylbenzoic Acid (C₁₅H₁₃ClO₃)
- Structural Difference : Benzyloxy (-OBn) group at position 2.
- Key Effects : The benzyloxy group introduces steric bulk and lipophilicity, which may reduce aqueous solubility but improve membrane permeability in biological systems .
f. 4-(4-Chloro-2-methoxyphenyl)benzoic Acid (C₁₄H₁₁ClO₃)
- Structural Difference : Biphenyl core with substituents on the second ring.
- Substituent positions modulate electronic effects differently compared to monosubstituted analogs .
Q & A
Q. What are the recommended synthetic routes for 2-Chloro-4-methoxy-3-methylbenzoic acid, and how can retrosynthetic tools improve efficiency?
A multi-step synthesis typically begins with functionalization of a benzoic acid precursor. Chlorination and methoxylation steps require careful optimization of reaction conditions (e.g., temperature, catalysts). Retrosynthetic analysis using AI-powered tools (e.g., Template_relevance models) can predict feasible routes by leveraging databases like Reaxys or Pistachio. For example, prioritize intermediates with stable protecting groups to minimize side reactions .
Q. How should researchers characterize this compound using spectroscopic methods?
Employ a combination of:
- 1H/13C NMR : Dissolve in DMSO-d6 to observe methoxy (δ ~3.8 ppm) and methyl groups (δ ~2.3 ppm). Compare with predicted shifts via computational tools.
- FT-IR : Confirm carboxylic acid (O-H stretch ~2500-3000 cm⁻¹) and chloro/methoxy substituents.
- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]+) and fragmentation patterns against databases like NIST Chemistry WebBook .
Q. What purification techniques are optimal for isolating this compound?
Use recrystallization with ethanol/water mixtures to exploit solubility differences. For impurities with similar polarity, employ column chromatography (silica gel, hexane/ethyl acetate gradient). Monitor purity via HPLC (C18 column, UV detection at 254 nm) to ensure >95% purity, as required for crystallographic studies .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact.
- Implement engineering controls (e.g., local exhaust ventilation) if airborne concentrations exceed recommended limits.
- Store in labeled, airtight containers away from oxidizers. Follow spill protocols outlined in OSHA guidelines, including immediate decontamination with inert adsorbents .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for this compound?
Iterative refinement using SHELXL is recommended for high-resolution datasets. For twinned crystals, apply the TwinLaw function in SHELX to model overlapping lattices. Cross-validate results with independent software (e.g., WinGX suite) and deposit raw data in open repositories to enable peer validation .
Q. What computational strategies optimize reaction mechanisms involving this compound?
Use density functional theory (DFT) to model reaction pathways, focusing on transition states and intermediates. Tools like ORTEP-3 can visualize electron density maps, while SHELXD assists in phasing experimental data for mechanistic insights. Pair computational predictions with kinetic studies (e.g., stopped-flow spectroscopy) to validate mechanisms .
Q. How can high-throughput crystallography improve structural analysis of derivatives?
Integrate SHELXC/D/E pipelines for rapid phasing of multiple derivatives. Utilize synchrotron radiation for small crystals (<50 µm). Automate data collection and refinement workflows to analyze substituent effects on molecular packing and hydrogen-bonding networks .
Q. What methodologies address discrepancies in biological activity data across studies?
Perform meta-analyses using standardized assays (e.g., enzyme inhibition IC50 values). Cross-reference with structural analogs (e.g., 3-Chloro-4-(methylsulfanyl)benzoic acid) to identify substituent-specific trends. Use open-data platforms to share raw datasets, ensuring reproducibility and reducing publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
